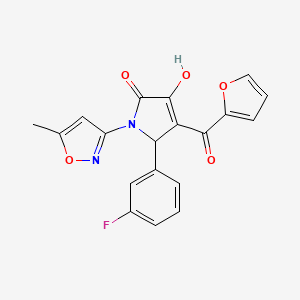

5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

The compound 5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a fluorophenyl group at position 5, a furan-2-carbonyl moiety at position 4, and a 5-methylisoxazol-3-yl substituent at position 1. The compound’s properties are influenced by its planar core (pyrrol-2-one) and the electronic effects of its substituents, particularly the fluorine atom and heterocyclic groups.

Properties

IUPAC Name |

2-(3-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2O5/c1-10-8-14(21-27-10)22-16(11-4-2-5-12(20)9-11)15(18(24)19(22)25)17(23)13-6-3-7-26-13/h2-9,16,24H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYFQBDQLBDNJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : C18H16FN3O4

- Molecular Weight : 373.34 g/mol

- IUPAC Name : 5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

- CAS Number : Not available in the provided sources.

Antiviral Activity

Research has indicated that compounds structurally similar to 5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exhibit antiviral properties, particularly against SARS-CoV-2. For example, derivatives with similar furan and phenyl groups have shown IC50 values in the low micromolar range, suggesting effective inhibition of viral replication pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Studies on related compounds have demonstrated significant antibacterial and antifungal properties, with lower minimum inhibitory concentration (MIC) values than standard antibiotics like ampicillin. The presence of the furan ring and the fluorophenyl group may enhance this activity through specific interactions with microbial targets .

Cytotoxicity and Safety Profile

Cytotoxicity assessments reveal that related compounds possess low toxicity profiles, with CC50 values exceeding 100 μM in Vero and MDCK cell lines. This indicates a favorable safety margin for further development as therapeutic agents .

The mechanism by which 5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exerts its biological effects is likely multifaceted:

- Inhibition of Viral Proteases : Similar compounds have been identified as reversible covalent inhibitors of viral proteases, crucial for viral replication.

- Modulation of Receptor Activity : The compound may interact with nicotinic acetylcholine receptors (nAChR), influencing neurotransmission and potentially offering neuroprotective effects .

Case Studies

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formulas.

Research Findings

Isostructurality and Halogen Effects : Fluorine and chlorine analogs often exhibit similar crystal structures due to comparable van der Waals radii, but differences in dipole moments can lead to varied solubility and stability profiles .

Role of Heterocycles : The 5-methylisoxazole group in the target compound contributes to metabolic stability compared to alkyl chains (e.g., 3-methoxypropyl), which may undergo faster enzymatic degradation .

Solubility Enhancements: Pyridine or phenolic substituents improve aqueous solubility, critical for bioavailability in drug development .

Q & A

Q. How can researchers validate the compound's interaction with proposed biological targets (e.g., kinases)?

- Validation Workflow :

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in lysates .

- Kinase Profiling Panels : Test selectivity across 100+ kinases to avoid off-target effects .

- CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.